molecular formula C21H35ClN2O3 B13740338 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride CAS No. 42438-19-7

1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride

Cat. No.: B13740338
CAS No.: 42438-19-7
M. Wt: 399.0 g/mol
InChI Key: NXHJROSMBUIPEM-UHFFFAOYSA-N
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Description

1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride involves several stepsThe reaction conditions often involve the use of catalysts such as gold(I) complexes and oxidizing agents like iodine(III) . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts like palladium on carbon.

Scientific Research Applications

1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride can be compared with other piperidine derivatives, such as:

Properties

CAS No.

42438-19-7

Molecular Formula

C21H35ClN2O3

Molecular Weight

399.0 g/mol

IUPAC Name

1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-3-4-5-9-16-25-20-12-10-19(11-13-20)22-21(24)26-18(2)17-23-14-7-6-8-15-23;/h10-13,18H,3-9,14-17H2,1-2H3,(H,22,24);1H

InChI Key

NXHJROSMBUIPEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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